molecular formula C26H19N3O5 B1227820 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide

Cat. No. B1227820
M. Wt: 453.4 g/mol
InChI Key: KCGSIUAAEXGOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide is an anthraquinone.

Scientific Research Applications

Cancer Imaging

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide and related compounds have been researched for their potential applications in cancer imaging. For instance, the synthesis of a PET tracer for imaging cancer tyrosine kinase, similar in structure to the queried compound, has been explored, demonstrating its potential utility in oncology diagnostics (Wang et al., 2005).

Synthesis of Novel Compounds

The compound's synthesis is integral in the development of novel chemical entities. Research includes the synthesis of various indole and anthracene derivatives, which could serve as precursors or analogs for multiple applications in medicinal chemistry and material science (Rao & Kankala, 2019), (Pelipko et al., 2018).

Antimicrobial and Anticancer Properties

Certain derivatives of the queried compound exhibit significant antimicrobial and anticancer properties. For instance, specific indole derivatives have shown promising results in vitro against microbial strains and cancer cell lines, highlighting the compound's potential in drug development (Sharma et al., 2012).

Chemical Synthesis Techniques

The compound and its derivatives are often synthesized using various chemical techniques. Studies have focused on one-pot synthesis methods, showcasing efficient, eco-friendly, and scalable approaches for the production of these compounds (Sivakumar et al., 2013), (Raghavendra & Siddaiah, 2018).

Drug Development Applications

This compound and its analogs have potential applications in drug development, particularly in synthesizing compounds with therapeutic properties. Research in this area includes the synthesis of analogs of existing drugs and exploration of their pharmacological properties (Owton et al., 1995).

properties

Product Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxo-2-anthracenecarboxamide

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C26H19N3O5/c1-14-15(16-6-4-5-9-21(16)28-14)12-13-27-26(32)20-11-10-19-22(23(20)29(33)34)25(31)18-8-3-2-7-17(18)24(19)30/h2-11,28H,12-13H2,1H3,(H,27,32)

InChI Key

KCGSIUAAEXGOFA-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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